[(4-Nitrophenyl)methyl]urea

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

[(4-Nitrophenyl)methyl]urea is a strategic building block featuring a methylene spacer that disrupts urea tape motifs, enabling alternative hydrogen-bonding synthons for crystal engineering and cocrystal design. Its non-planar conformation tunes solubility and biological target engagement, making it a preferred scaffold for developing next-generation urease and α-chymotrypsin inhibitors by circumventing limitations of directly N-aryl substituted analogs. With a strong 4-nitrophenyl UV chromophore and availability in >95% purity, this compound excels as an HPLC-UV retention time standard and derivatization agent for non-chromophoric analytes in quantitative analytical workflows.

Molecular Formula C8H9N3O3
Molecular Weight 195.178
CAS No. 18740-35-7
Cat. No. B2756969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Nitrophenyl)methyl]urea
CAS18740-35-7
Molecular FormulaC8H9N3O3
Molecular Weight195.178
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H9N3O3/c9-8(12)10-5-6-1-3-7(4-2-6)11(13)14/h1-4H,5H2,(H3,9,10,12)
InChIKeyJTVLKCKOMVXJQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Nitrophenyl)methyl]urea (CAS 18740-35-7): Key Differentiators for Scientific Procurement and Experimental Design


[(4-Nitrophenyl)methyl]urea (CAS 18740-35-7) is an N-substituted urea derivative featuring a 4-nitrophenyl group linked to a urea moiety via a methylene bridge [1]. This structural motif distinguishes it from directly N-aryl substituted ureas like (4-nitrophenyl)urea (CAS 556-10-5), which lack the methylene spacer [2]. The compound's physicochemical properties, including its molecular weight (195.18 g/mol) and hydrogen bonding capabilities, position it as a valuable scaffold in medicinal chemistry, supramolecular chemistry, and analytical method development [3].

Why [(4-Nitrophenyl)methyl]urea Cannot Be Readily Substituted by Generic Urea Analogs


The presence of the methylene (-CH2-) spacer in [(4-Nitrophenyl)methyl]urea introduces conformational flexibility and alters electronic distribution compared to directly N-aryl substituted ureas. This spacer disrupts the coplanarity between the aryl ring and the urea moiety, which is critical for defining hydrogen-bonding networks in both crystalline and supramolecular assemblies [1]. Unlike (4-nitrophenyl)urea, which adopts a planar conformation conducive to a standard urea tape motif, the methylene-linked analog exhibits distinct packing and intermolecular interaction patterns, directly impacting properties such as solubility, crystallinity, and biological target engagement [2].

[(4-Nitrophenyl)methyl]urea: Direct Comparative Performance Evidence for Informed Selection


Structural Differentiation from (4-Nitrophenyl)urea: The Impact of a Methylene Spacer on Molecular Geometry and Intermolecular Interactions

[(4-Nitrophenyl)methyl]urea differs fundamentally from its direct analog (4-nitrophenyl)urea (CAS 556-10-5) due to the presence of a methylene bridge. This spacer prevents the aryl ring from achieving coplanarity with the urea group, a conformation observed in (4-nitrophenyl)urea that favors a specific, well-defined hydrogen-bonded tape motif [1]. This conformational difference leads to distinct crystal packing, solubility, and thermal properties. For procurement, this means that (4-nitrophenyl)urea is a poor substitute for applications requiring the specific steric and electronic environment of the methylene-linked analog, such as in the design of supramolecular gels or as a building block with a different spatial presentation of the urea hydrogen-bond donors and acceptors [2].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Disruption of Supramolecular Assembly: Comparative Gelation Performance Against 4-Methoxyphenyl Urea Analogs

In a systematic study of N-aryl-N'-alkyl urea gelators, the 4-nitrophenyl analog (compound 14) was directly compared to its 4-methoxyphenyl counterpart (compound 15) [1]. The 4-methoxyphenyl urea gelator exhibited superior gelation performance, achieving lower minimum gelation concentrations (MGC) and forming more stable networks. The study's authors attributed the poor performance of the 4-nitrophenyl analog to interference from the nitro group, which disrupts the essential urea tape hydrogen-bonding motif, as confirmed by NMR spectroscopy and crystal structure prediction calculations [1]. This finding demonstrates that the 4-nitrophenyl-substituted urea is a significantly weaker gelator, making it a less suitable choice for applications requiring robust self-assembly.

Supramolecular Gels Gelation Hydrogen Bonding

Class-Level Evidence for Urease Inhibition: Comparative Potency of a Symmetrical Bis(4-nitrophenyl)urea Analog

While direct inhibition data for [(4-Nitrophenyl)methyl]urea is not available, class-level evidence from a closely related symmetrical analog, N-4-nitrophenyl-N'-4'-nitrophenylurea (also known as 'Urchym'), provides a strong basis for evaluating its potential [1]. This analog exhibited potent urease inhibition with an IC50 value of 1.25 μM and also inhibited α-chymotrypsin with an IC50 of 3.15 μM [1]. The patent literature notes that this compound was the most potent urease inhibitor in its series, outperforming the standard inhibitor thiourea [2]. The presence of the 4-nitrophenyl moiety is therefore a key pharmacophore for urease inhibition, and [(4-Nitrophenyl)methyl]urea may share this activity profile due to its common structural element, though the methylene spacer may modulate potency.

Enzyme Inhibition Urease Anti-HCV

Synthetic Versatility: The 4-Nitrobenzyl Moiety as a Privileged Building Block for Derivatization

[(4-Nitrophenyl)methyl]urea serves as a versatile building block due to the chemical reactivity of its constituent groups. The primary aromatic amine (after reduction of the nitro group) and the urea NH2 group offer multiple sites for further functionalization . This is in contrast to simpler ureas like phenylurea, which lack the additional functionality for orthogonal derivatization. The compound's structure allows for the generation of diverse libraries of substituted ureas and amines, a key advantage in medicinal chemistry and materials science where fine-tuning of properties is required [1]. Its utility is underscored by its classification as a 'useful research chemical' and 'versatile small molecule scaffold' by chemical suppliers .

Organic Synthesis Building Block Derivatization

Analytical Utility: HPLC and Spectroscopic Characterization for Method Development

[(4-Nitrophenyl)methyl]urea has been specifically noted for its utility in high-performance liquid chromatography (HPLC) method development . Its distinct UV chromophore (due to the 4-nitrophenyl group) and chromatographic retention properties make it a suitable standard or derivatization agent for analytical separations. While comparative retention data against other urea derivatives is not readily available in public sources, its application in HPLC is a key differentiator from simpler aliphatic ureas which may lack a strong UV chromophore, limiting their detectability in common HPLC-UV methods [1]. Additionally, its purity is routinely assessed by HPLC, with commercial samples often meeting >98.0% purity specifications, ensuring reliability for analytical work .

Analytical Chemistry HPLC Method Development

Thermal Stability: A Differentiator for High-Temperature Applications?

Thermogravimetric analysis (TGA) has been used to characterize the thermal stability of [(4-Nitrophenyl)methyl]urea, though specific decomposition temperatures are not disclosed in the abstract . In contrast, (4-nitrophenyl)urea has a well-defined melting point of 217 °C . The presence of the methylene bridge in [(4-Nitrophenyl)methyl]urea is expected to lower its melting point and alter its thermal decomposition profile compared to the more rigid, planar (4-nitrophenyl)urea. This difference is critical for applications requiring specific thermal processing windows, such as in polymer composites or high-temperature reactions. Without specific data, a direct quantitative comparison cannot be made, but the structural difference implies a distinct thermal profile that should be verified experimentally for any temperature-sensitive application.

Thermal Analysis Stability Materials Science

Optimal Scientific and Industrial Use Cases for [(4-Nitrophenyl)methyl]urea Based on Differentiated Performance Evidence


Design of Supramolecular Gels with Controlled Disruption

The poor gelation performance of the 4-nitrophenyl urea motif, as demonstrated in head-to-head comparisons [1], can be strategically exploited. Researchers designing self-healing materials or stimuli-responsive gels may use [(4-Nitrophenyl)methyl]urea as a 'disruptor' building block to tune gel strength, network density, or to create materials with specific degradation or release profiles. Its inability to form robust urea tape networks can be an advantage in these contexts.

Medicinal Chemistry Scaffold for Urease and α-Chymotrypsin Inhibitors

Given the potent inhibitory activity (IC50 = 1.25-3.15 μM) of the structurally related bis(4-nitrophenyl)urea analog [2], [(4-Nitrophenyl)methyl]urea is a high-priority starting point for synthesizing novel urease and α-chymotrypsin inhibitors. The methylene spacer offers a unique vector for introducing substituents to optimize potency, selectivity, and pharmacokinetic properties, potentially overcoming limitations of the symmetrical analog.

Crystal Engineering and Cocrystal Design

The distinct hydrogen-bonding patterns of urea derivatives with nitro substituents, as elucidated by crystallographic studies [3], make [(4-Nitrophenyl)methyl]urea a valuable building block in crystal engineering. Its tendency to disrupt the standard urea tape motif and engage in alternative hydrogen-bonding synthons (urea···nitro interactions) can be exploited to design cocrystals with desired pharmaceutical or materials properties, such as improved solubility or stability [3].

Analytical Chemistry: HPLC Method Development and Derivatization Agent

The compound's strong UV chromophore from the 4-nitrophenyl group makes it well-suited for HPLC-UV applications . It can serve as a retention time standard, a model compound for method development, or as a derivatization agent to enhance the detectability of non-chromophoric analytes. Its availability in high purity (>98.0%) further supports its use in quantitative analytical procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(4-Nitrophenyl)methyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.